1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-3-2-7-8(10)4-6(11)5-9-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNBYSFUPALMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Ol and Its Derivatives
Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Core
The assembly of the fused pyrrolo[3,2-b]pyridine ring system is a key challenge that has been addressed through a variety of strategic approaches. These methods often involve the sequential or convergent formation of the pyrrole (B145914) and pyridine (B92270) rings.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions represent a classical and effective method for constructing heterocyclic systems. These reactions typically involve the intramolecular or intermolecular condensation of a precursor molecule containing the requisite functional groups to form the bicyclic core. A notable example is the regioselective reaction between 1-aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones and 2,3-diaminopyridine (B105623) in the presence of an acid catalyst like TsOH to form fused heterocyclic systems. clockss.org The catalyst plays a crucial role in deactivating the more basic amine group, thereby directing the initial condensation to the desired position. clockss.org
Annulation strategies, which involve the formation of a new ring onto an existing one, are also pivotal. A general [3+2+1] annulation has been developed for preparing pyridine N-oxides, where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) hydrochloride. princeton.edu Such strategies can be adapted for the construction of the pyridine portion of the pyrrolopyridine scaffold. The synthesis of pyridazines, for instance, often involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives, illustrating a fundamental cyclocondensation approach. mdpi.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers significant advantages in terms of atom economy and operational simplicity.
Several MCRs have been developed for the synthesis of pyrrolo[3,2-b]pyridine derivatives and related structures. For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724) affords polyfunctionalized tetrahydrocyclopenta researchgate.netnih.govpyrrolo[2,3-b]pyridine derivatives in high yields. beilstein-journals.org Another prominent MCR involves the reaction of aromatic aldehydes, aromatic amines, and butane-2,3-dione, which provides straightforward access to 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. acs.org This method is scalable and allows for a wide variety of substituents to be incorporated. acs.org Furthermore, the Ugi-Zhu reaction, a versatile MCR, has been employed in a cascade sequence to synthesize complex pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones. rsc.org
Table 1: Examples of Multicomponent Reactions for Pyrrolo[3,2-b]pyridine Analogs
| Reactants | Product Type | Key Features | Reference |
| Alkyl isocyanides, Dialkyl but-2-ynedioates, 1,4-Dihydropyridines | Tetrahydrocyclopenta researchgate.netnih.govpyrrolo[2,3-b]pyridines | Catalyst-free, High diastereoselectivity | beilstein-journals.org |
| Aromatic aldehydes, Aromatic amines, Butane-2,3-dione | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles | Scalable, Simple filtration for isolation | acs.org |
| Phenylglyoxal, β-ketoamide, 5-Aminopyrazole | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines | Microwave-assisted, Broad functional group tolerance | acs.org |
| O-protected pyrazole-carbaldehyde, α-isocyanoacetamide, Aliphatic amines, Maleic anhydride | Pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones | Ugi-Zhu/cascade sequence, Sc(OTf)₃ catalyzed | rsc.org |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds, providing powerful methods for the synthesis of the pyrrolopyridine scaffold. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed.
For instance, the synthesis of C-6 substituted pyrrolo[2,3-d]pyrimidines has been achieved using a Suzuki-Miyaura cross-coupling to introduce a pyridyl moiety, followed by a Buchwald-Hartwig amination. nih.gov Similarly, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines utilizes a Suzuki cross-coupling between a bromo-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids. nih.gov Domino reactions that combine multiple catalytic steps in one pot have also been developed. A domino C-N coupling/hydroamination sequence, catalyzed by palladium, has been used to cyclize alkynylated uracils with anilines to produce pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov
Table 2: Palladium-Catalyzed Synthesis of Pyrrolopyrimidine Derivatives
| Reaction Type | Precursors | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura Coupling | SEM-protected iodinated pyrrolopyrimidine, 3-pyridyl boronic acid | Pd(dppf)₂Cl₂ | C-6 substituted pyrrolopyrimidine | nih.gov |
| Buchwald-Hartwig Amination | C-6 substituted chloro-pyrrolopyrimidine, Arylamines | Pd(OAc)₂ / BINAP | C-6 amino-pyrrolopyrimidine | nih.gov |
| Suzuki Coupling | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acids | Pd(PPh₃)₄ | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
| Domino C-N Coupling/Hydroamination | 5-alkynyl-6-chlorouracil, Anilines | Pd(OAc)₂ / DPEphos | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.orgnih.gov |
Formation from Pyrrole Precursors
This strategy involves constructing the pyridine ring onto a pre-existing, suitably functionalized pyrrole ring. This approach is advantageous when the desired substitution pattern on the pyrrole moiety is more readily accessible. The synthesis of pyrrolo[2,3-b]pyridines can be achieved by reacting a 2-amino-1H-pyrrole-3-carbonitrile derivative with 2-arylidenemalononitriles in the presence of a base like piperidine. juniperpublishers.com This reaction proceeds via a condensation and subsequent cyclization to form the fused pyridine ring, yielding 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com Another example involves the multistep synthesis of pyrrolo[1,2-b]pyridazines starting from the functionalization of a 1-aminopyrrole (B1266607) precursor. mdpi.com
Formation from Pyridine Precursors
Conversely, the pyrrole ring can be constructed onto a pyridine precursor. This is a common strategy, particularly when the desired pyridine substitution is the more complex feature. A detailed synthesis of 1H-pyrrolo[3,2-c]pyridines begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. nih.gov Through a sequence of reactions including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal, a key vinyl intermediate is formed. This intermediate is then cyclized in the presence of iron powder and acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov Another method involves the copper-mediated direct oxidative coupling of an N-methyl-N-(pyridin-4-yl)propanamide derivative to form a 1H-pyrrolo[3,2-c]pyridin-2(3H)-one. orgsyn.org
Regioselective Synthesis and Control in Scaffold Formation
Achieving regioselectivity is a paramount challenge in the synthesis of unsymmetrically substituted pyrrolo[3,2-b]pyridines and their isomers. The specific placement of substituents on the heterocyclic core is crucial as it dictates the molecule's biological activity and material properties.
Control of regioselectivity is often achieved through several means, including the choice of starting materials, catalysts, and reaction conditions. In cyclocondensation reactions involving precursors with multiple reactive sites, such as 2,3-diaminopyridine, the use of an acid catalyst can selectively deactivate one nucleophilic center through protonation, thereby directing the reaction to the other. clockss.org For example, using TsOH as a catalyst in the reaction with a polycarbonyl pyrrole derivative leads to the formation of a single regioisomer by ensuring the initial reaction occurs at the less basic C-2 amine group of the diaminopyridine. clockss.org
In other cases, regioselectivity is dictated by the inherent reactivity of the positions on the heterocyclic core. The positions 3 and 6 of the pyrrolo[3,2-b]pyrrole (B15495793) core are known to be highly reactive, making them convenient sites for further functionalization and the construction of ladder-type heterocycles. nih.gov Metal-catalyzed reactions also offer a high degree of regiochemical control. For example, a zinc triflate-catalyzed heteroannulation of 3-aminocarbazoles with propargyl alcohols proceeds with good regioselectivity to form pyrrolo[2,3-c]carbazoles without the need for additional ligands. rsc.org Similarly, oxidant-free multicomponent reactions have been developed for the regioselective synthesis of fully substituted fused pyrroles. nih.gov The careful selection of the catalyst and reaction partners in these MCRs is key to controlling the final regiochemical outcome.
Influence of Brønsted Acids, Bases, and Lewis Acids on Regiochemistry
The regiochemical outcome of the synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold, particularly through condensation reactions like the Friedländer annulation, is highly dependent on the catalytic conditions. The reaction of 3-aminopyrrole with β-dicarbonyl compounds can lead to different regioisomers, and the choice of acid or base catalyst is a determining factor.
Research involving the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones demonstrates a clear divergence in product formation based on the pH of the reaction medium. acs.org Under Brønsted acid conditions, where the 3-aminopyrrole is used as its salt, the reaction preferentially yields the γ-regioisomer. acs.org This selectivity is attributed to the electronic effects of the trifluoromethyl group, which enhances the electrophilicity of the adjacent carbonyl carbon. While this leads to a faster initial formation of the amino alcohol intermediate, its subsequent dehydration is slow. This kinetic profile favors a thermodynamic pathway where the amine attacks the less reactive carbonyl group, resulting in the formation of the γ-1H-pyrrolo[3,2-b]pyridine. acs.org The yield of the alternative α-isomer has been observed to increase as the pKₐ of the amine buffer used in the reaction decreases. acs.org
Conversely, the presence of a Lewis acid, such as tin(II) (Sn²⁺), dramatically shifts the regioselectivity. acs.org When the reaction is conducted under reductive conditions (e.g., using 3-nitropyrrole (B1211435) with tin and acetic acid) or in the presence of a base with tin(II) acetate (B1210297), the α-1H-pyrrolo[3,2-b]pyridine becomes the major product. acs.org The Lewis acid is thought to coordinate with the carbonyl oxygen atoms, altering the electrophilicity of the carbonyl centers and favoring the cyclization pathway that leads to the α-isomer. As the reaction medium becomes more basic, the mechanism is further altered, with the β-diketone existing primarily as its enolate, which influences the nucleophilic attack of the aminopyrrole. acs.org
Strategies for Preferential Isomer Formation
Control over isomer formation is paramount for the efficient synthesis of a specific target molecule like 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, which is a γ-isomer. The primary strategies for achieving preferential isomer formation in the synthesis of the pyrrolo[3,2-b]pyridine core revolve around the careful selection of catalysts and reaction conditions to direct the cyclization.
Key strategies include:
Brønsted Acid Catalysis for γ-Isomer Formation : To favor the γ-isomer, the reaction is typically performed under acidic conditions. Using the salt of 3-aminopyrrole with a β-diketone promotes the formation of the γ-pyrrolo[3,2-b]pyridine. acs.org
Lewis Acid Catalysis for α-Isomer Formation : To obtain the α-isomer as the major product, the inclusion of a Lewis acid like Sn²⁺ is effective. This is often achieved under reductive conditions that generate the Lewis acid in situ or by adding a tin(II) salt directly. acs.org
Base-Controlled Selectivity : The choice of base and its strength can also dictate the reaction pathway. Strong bases can lead to the formation of the enolate of the dicarbonyl compound, changing the nature of the reacting species and influencing the regiochemical outcome. acs.org In some systems, the choice of an alkali-amide base, such as LiN(SiMe₃)₂ versus KN(SiMe₃)₂, can control the chemoselectivity between different cyclized products, highlighting the subtle but powerful role of the counterion. nsf.gov
Table 1: Influence of Catalytic Conditions on Isomer Formation
| Condition | Catalyst Type | Key Reagents/Example | Major Product Isomer | Reference |
|---|---|---|---|---|
| Acidic | Brønsted Acid | 3-Aminopyrrole salt + Trifluoromethyl-β-diketone | γ-Pyrrolo[3,2-b]pyridine | acs.org |
| Reductive / Lewis Acidic | Lewis Acid (Sn²⁺) | 3-Nitropyrrole, Sn, AcOH + Trifluoromethyl-β-diketone | α-Pyrrolo[3,2-b]pyridine | acs.org |
| Basic / Lewis Acidic | Lewis Acid (Sn²⁺) + Base | 3-Aminopyrrole salt, Base, Tin(II) acetate | α-Pyrrolo[3,2-b]pyridine | acs.org |
Functionalization and Derivatization Strategies of the this compound Nucleus
Once the core heterocyclic system is synthesized, its functionalization and derivatization are critical for structure-activity relationship (SAR) studies and the development of drug candidates.
Introduction of Chemical Functionalities at Specific Positions
The pyrrolo[3,2-b]pyridine nucleus, also known as 4-azaindole, can be functionalized at various positions on both the pyrrole and pyridine rings. Because of the electron-deficient nature of the pyridine ring, many classical indole (B1671886) synthetic methods are not directly applicable, making organometallic-based methods particularly valuable. nih.govrsc.org
Common strategies include:
Metal-Catalyzed Cross-Coupling Reactions : Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are powerful tools for introducing aryl, heteroaryl, and alkynyl groups. nih.govorganic-chemistry.org This typically requires prior halogenation (e.g., bromination or iodination) of the nucleus at the desired position. For instance, C-6 functionalization of a related 1H-pyrrolo[3,2-c]pyridine has been achieved via Suzuki coupling of a 6-bromo precursor. nih.gov Similarly, rhodium-catalyzed C-H activation has been used for the synthesis of substituted 7-azaindoles. nih.gov
Direct C-H Functionalization : To improve atom economy and reduce synthetic steps, direct C-H functionalization has emerged as a sustainable alternative to pre-functionalization routes. rsc.org These methods can target specific C-H bonds based on their intrinsic reactivity or through the use of directing groups.
Acylation and Alkylation : The pyrrole portion of the scaffold can undergo electrophilic substitution reactions. For example, Friedel-Crafts acylation can introduce acyl groups at the C-3 position. N-alkylation, such as the introduction of the methyl group at the N-1 position, is also a common modification. nih.gov
Table 2: Selected Functionalization Reactions on Pyrrolopyridine Scaffolds
| Reaction Type | Position(s) Targeted | Example Reagents | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridine Ring (e.g., C-5, C-6) | Arylboronic acid, Pd catalyst | organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Pyridine or Pyrrole Ring | Terminal alkyne, Pd/Cu catalyst | nih.govorganic-chemistry.org |
| N-Arylation / Alkylation | Pyrrole Nitrogen (N-1) | Aryl halide, Cu catalyst or Alkyl halide, Base | nih.govnih.gov |
| C-H Activation/Annulation | Pyridine Ring C-H bonds | Rh(III) catalyst, Alkynes | nih.gov |
Transformations Involving the Hydroxyl Group
The hydroxyl group at the C-6 position of this compound is phenolic in character, which dictates its reactivity. This functionality is a key handle for introducing a wide array of substituents. Derivatization of hydroxyl groups is a common strategy to enhance properties for analytical detection or to modulate biological activity. researchgate.netnih.govnih.gov
Key transformations include:
Etherification : The hydroxyl group can be readily converted into an ether via reactions like the Williamson ether synthesis, using an alkyl halide in the presence of a base.
Esterification : Acylation with acyl chlorides or anhydrides can form the corresponding esters. researchgate.net This is a common derivatization technique used to modify polarity and bioavailability.
Conversion to a Leaving Group for Cross-Coupling : A highly useful transformation is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This creates an excellent leaving group, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) directly at the C-6 position. This allows for the introduction of carbon or nitrogen nucleophiles, significantly expanding the diversity of accessible derivatives.
Sustainable and Efficient Synthetic Protocols for Pyrrolo[3,2-b]pyridines
Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols that minimize waste, reduce reaction times, and lower energy consumption. researchgate.net Several green chemistry approaches have been applied to the synthesis of pyrrolopyridines and related N-heterocycles.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. pensoft.net This technique has been successfully applied to the synthesis of various pyrroles, pyridines, and fused heterocyclic systems, including imidazo[1,2-a]pyrimidines and pyrrolylpyridines. nih.govnih.goveurekaselect.comrsc.org
One-Pot and Multicomponent Reactions (MCRs) : Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates (one-pot reactions) significantly improves efficiency. beilstein-journals.orgnih.govsemanticscholar.org MCRs, such as the Ugi-Zhu reaction used to create pyrrolo[3,4-b]pyridin-5-ones, exemplify this approach by combining three or more starting materials in a single step to build complex molecules, thereby enhancing atom economy. acs.org
Catalyst-Free and Solvent-Free Conditions : Whenever possible, eliminating the need for a catalyst or conducting reactions in the absence of a solvent reduces cost and environmental impact. pensoft.netbeilstein-journals.org For example, certain Paal-Knorr pyrrole syntheses can be performed under solvent-free conditions with microwave irradiation. pensoft.net
Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While not yet widely reported for this compound specifically, chemoenzymatic approaches represent a frontier in sustainable synthesis for related heterocyclic structures.
These modern methodologies are crucial for the environmentally responsible and economically viable production of complex pharmaceutical intermediates like this compound.
Reaction Chemistry and Mechanistic Studies of 1 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Ol
Fundamental Reactivity Patterns of the Pyrrolo[3,2-b]pyridine Ring System
The pyrrolo[3,2-b]pyridine scaffold is one of six possible isomers of pyrrolopyridine, also known as azaindole. mdpi.com Its fundamental reactivity is a hybrid of its parent heterocycles: pyrrole (B145914) and pyridine (B92270).
Pyrrole Moiety: The pyrrole ring is a five-membered aromatic heterocycle where the nitrogen atom's lone pair of electrons participates in the aromatic sextet. libretexts.org This delocalization significantly increases the electron density of the ring carbons, making the pyrrole portion highly activated towards electrophilic attack, much more so than benzene. libretexts.orgpearson.com
Pyridine Moiety: The pyridine ring is a six-membered aromatic heterocycle. However, the electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient. libretexts.org This deactivation renders the pyridine part less susceptible to electrophilic substitution but more prone to nucleophilic attack compared to benzene. The nitrogen atom itself is basic and can be protonated or act as a nucleophile. libretexts.org
Detailed Analysis of Key Reaction Mechanisms
Nucleophilic aromatic substitution on the pyrrolo[3,2-b]pyridine core is challenging due to the electron-rich nature of the pyrrole ring. However, such reactions are feasible on the pyridine portion, particularly when a good leaving group is present or the ring is otherwise activated.
Research on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system demonstrates that palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to achieve nucleophilic substitution. nih.gov In one synthetic approach, a chloro-substituent at the C-4 position of a 2-iodo-pyrrolopyridine derivative was targeted for amination. nih.gov The study found that the oxidative addition of palladium occurred preferentially at the more reactive C-2 iodo-substituted position, indicating the need for careful strategic planning. nih.gov This suggests that for 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, nucleophilic substitution would likely occur on the pyridine ring, for instance, by first converting the C-6 hydroxyl group into a better leaving group (e.g., a triflate or halide).
The general mechanism for a Buchwald-Hartwig amination involves:
Oxidative addition of a palladium(0) catalyst to the aryl halide (or triflate).
Formation of a palladium-amido complex upon reaction with the amine nucleophile in the presence of a base.
Reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.
The pyrrolo[3,2-b]pyridine system readily undergoes electrophilic aromatic substitution, with the reaction site being strongly directed by the fused pyrrole ring. While pyrrole itself typically undergoes electrophilic attack at the C-2 position, the regioselectivity is altered in the fused system. libretexts.orgpearson.com
Studies on the closely related 1H-pyrrolo[2,3-b]pyridine show that electrophilic substitution, including nitration, bromination, and iodination, occurs predominantly at the C-3 position of the pyrrole ring. rsc.org This preference can be explained by examining the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at C-3 allows the positive charge to be delocalized over both the pyrrole and pyridine rings without placing a positive charge on the pyrrole nitrogen, which would disrupt the aromatic sextet. In contrast, attack at C-2 leads to a less stable intermediate. libretexts.orgyoutube.com
For this compound, electrophilic attack is therefore predicted to occur at the C-3 position. The hydroxyl group at C-6, being an activating group, would further enhance the reactivity of the pyridine ring, but the C-3 position of the pyrrole moiety is expected to remain the most nucleophilic site.
Table 1: Regioselectivity in Electrophilic Substitution of 1H-Pyrrolo[2,3-b]pyridines
| Reaction | Reagent | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Bromination | Bromine/Acetic Acid | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Iodination | Iodine/Potassium Iodide | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | rsc.org |
This table is based on data for the isomeric 1H-pyrrolo[2,3-b]pyridine system but illustrates the strong directing effect of the pyrrole ring in the fused scaffold.
The oxidation and reduction of the pyrrolo[3,2-b]pyridine system can target either the pyrrole or pyridine ring, depending on the reaction conditions.
Oxidation: The electron-rich pyrrole ring is more susceptible to oxidation than the pyridine ring. A dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones using a sulfoxide (B87167) oxidant has been described, suggesting a potential pathway for the oxidative transformation of the pyrrolo[3,2-b]pyridine core under specific conditions. researchgate.net The C-6 hydroxyl group on this compound could also be oxidized to a ketone (a pyridone), a common reaction for hydroxypyridines.
Reduction: The pyridine portion of the ring system is more readily reduced than the pyrrole portion. Catalytic hydrogenation can reduce the pyridine ring while leaving the pyrrole ring intact. Conversely, forming the pyrrolopyridine system often involves reductive methods. For example, the Bartoli reaction, a common method for synthesizing pyrrolopyridines, involves the reaction of nitro-pyridines with vinyl Grignard reagents. nbuv.gov.ua Another approach is the palladium-catalyzed reductive N-heterocyclization of alkenyl-substituted nitroarenes. nbuv.gov.ua These synthetic methods highlight the chemical stability of the pyrrole ring relative to precursor functional groups like nitro groups.
The pyrrolopyridine skeleton can undergo various intramolecular rearrangements, often leading to different heterocyclic systems. One documented example for the related 2-phenyl-1H-pyrrolo[2,3-b]pyridine involves a ring-expansion reaction. rsc.org Treatment of this compound with chloroform (B151607) and a strong base (alkali) resulted in the formation of a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of rearrangement likely proceeds through a dichlorocarbene (B158193) addition to the pyrrole ring, followed by ring-opening and re-cyclization.
Another potential rearrangement pathway for related heterocycles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed when certain chloromethyl-substituted dihydropyridines react with urea (B33335), leading to pyrrolo[1,2-c]pyrimidines. researchgate.net While not directly demonstrated on the pyrrolo[3,2-b]pyridine system, it illustrates the potential for complex rearrangements initiated by nucleophilic attack.
Reaction Kinetics and Thermodynamic Considerations
Specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public literature. However, general principles can be inferred from related systems.
Thermodynamic Control: The regioselectivity of many reactions, particularly electrophilic aromatic substitution, is under thermodynamic control. The preference for substitution at the C-3 position is a direct consequence of the greater thermodynamic stability of the resulting sigma-complex intermediate compared to the intermediate formed from attack at other positions. aklectures.comquora.com This stability arises from more effective delocalization of the positive charge across the bicyclic system. youtube.com
Kinetic Control: Many synthetic transformations, such as palladium-catalyzed cross-coupling reactions, are governed by kinetics. The reaction rates and outcomes can be influenced by factors like the choice of catalyst and ligands, temperature, solvent, and the nature of the reactants. For example, the successful Suzuki-Miyaura coupling of a 4-chloro-2-iodo-pyrrolopyridine with phenylboronic acid was achieved rapidly (30 minutes) at 100 °C, demonstrating that reaction conditions can be fine-tuned to favor a specific outcome under kinetic control. nih.gov The competition between different reactive sites, such as the C-2 and C-4 positions in a di-halogenated pyrrolopyridine, is a classic example of kinetic competition. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, both ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of the bicyclic core and the placement of the methyl and hydroxyl substituents.
While specific experimental NMR data for this compound is not widely published, data from closely related 1H-pyrrolo[3,2-c]pyridine derivatives can provide expected chemical shift regions. nih.gov For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the pyrrolic and pyridinic protons exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum. nih.gov The protons on the pyrrole (B145914) ring typically appear as doublets, and their specific shifts are influenced by the substituents on the fused pyridine (B92270) ring. nih.gov
For this compound, the ¹H NMR spectrum is expected to show a singlet for the N-methyl protons, typically in the range of δ 3.5-4.0 ppm. The aromatic protons on the pyrrolopyridine core would appear in the downfield region (δ 6.5-8.5 ppm), with their multiplicity and coupling constants providing crucial information about their relative positions. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The N-methyl carbon would resonate in the aliphatic region, while the carbons of the heterocyclic rings would appear in the aromatic region. The carbon bearing the hydroxyl group (C-6) would be shifted downfield due to the deshielding effect of the oxygen atom. High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.5 - 4.0 | Singlet |
| Pyrrole H | 6.5 - 7.5 | Doublet / Multiplet |
| Pyridine H | 7.0 - 8.5 | Doublet / Multiplet |
| OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | 30 - 40 |
| Pyrrole C | 100 - 130 |
| Pyridine C | 110 - 150 |
| C-OH | 150 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₈N₂O), the exact mass is 148.0637 Da. nih.govuni.lu
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. fda.gov
Table 3: Predicted Mass Spectrometry Data for this compound This table includes predicted data based on the molecular formula and general fragmentation patterns of similar compounds.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 149.0710 | Protonated molecule |
| [M+Na]⁺ | 171.0529 | Sodium adduct |
| [M-CH₃]⁺ | 133.0553 | Loss of methyl group |
| [M-CO]⁺ | 120.0736 | Loss of carbon monoxide |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for the separation, isolation, and purity determination of synthesized compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in the analysis of pyrrolopyridine derivatives. bldpharm.combldpharm.combldpharm.com
These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. mdpi.commdpi.com The purity of a compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.
For instance, the analysis of related azaindole derivatives often employs reversed-phase HPLC or UPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in MS detection. mdpi.commdpi.com UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the simultaneous determination of the retention time and mass-to-charge ratio of the compound and any impurities. fda.govnih.gov
While specific methods for this compound are not detailed in the literature, a typical UPLC method would involve a sub-2 µm particle column and a gradient elution to ensure efficient separation from starting materials and byproducts. mdpi.com
Infrared (IR) Spectroscopy and Elemental Analysis in Structural Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.
The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The C=C and C=N stretching vibrations of the aromatic heterocyclic system would be found in the 1500-1650 cm⁻¹ region. researchgate.net The C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ range. While a specific spectrum for this compound is not available, the IR spectrum of the related compound pyrrole shows characteristic N-H and C-H stretching bands. nist.gov
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. elementar.com For a pure sample of this compound (C₈H₈N₂O), the calculated elemental composition would be approximately:
Table 4: Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
| Carbon (C) | 64.85 |
| Hydrogen (H) | 5.44 |
| Nitrogen (N) | 18.91 |
| Oxygen (O) | 10.80 |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's empirical formula and purity. mdpi.com
X-Ray Crystallography for Definitive Three-Dimensional Structural Determination
While a crystal structure for this compound has not been reported, studies on related azaindole derivatives have utilized this technique for unambiguous structural confirmation. nih.gov For example, the co-crystal structure of a 7-azaindole (B17877) derivative with the kinase JAK2 revealed key hydrogen bonding interactions between the azaindole moiety and the protein's hinge region. nih.gov Similarly, the crystal structure of 5-azido-1-methyl-4-nitroimidazole has been determined, providing detailed information about its molecular geometry. researchgate.net
Obtaining a crystal structure for this compound would provide invaluable data, confirming the planar nature of the fused ring system and the precise spatial orientation of the methyl and hydroxyl groups. This information is crucial for understanding its chemical reactivity and potential biological activity.
Computational and Theoretical Investigations of 1 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and predict reactivity. ubc.ca For 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, these calculations can reveal the electron density distribution across the fused pyrrolopyridine ring system. The nitrogen atoms and the hydroxyl group, being electronegative, significantly influence the molecule's electrostatic potential.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation.
Electrostatic Potential Maps: These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the hydroxyl group and the nitrogen of the pyridine (B92270) ring are expected to be electron-rich sites.
Atomic Charges: Calculating the partial charges on each atom helps in understanding intermolecular interactions, such as hydrogen bonding.
These quantum mechanical approaches are not merely theoretical exercises; they provide a lens to foresee how the molecule might behave in various chemical environments. wavefun.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide a view of their behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, offering insights into the conformational flexibility of this compound. nih.gov
These simulations can track the rotational freedom around single bonds, such as the C-O bond of the hydroxyl group and the N-CH₃ bond. By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), researchers can identify the most stable conformations and the energy barriers between them. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses that reveal the stability of the molecule's structure and the flexibility of specific regions, respectively. nih.gov This information is vital for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.govnih.gov
In Silico Studies of Molecular Interactions with Biological Macromolecules
The potential of a molecule as a therapeutic agent is often determined by its ability to interact with biological macromolecules like proteins and nucleic acids. In silico methods are instrumental in predicting and analyzing these interactions.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. sci-hub.se For this compound, docking studies can be performed against various protein targets to identify potential biological activities. The pyrrolopyridine scaffold is a common feature in molecules designed as kinase inhibitors. nih.govscilit.com Therefore, kinases are a logical class of proteins to investigate.
The process involves:
Preparation of Ligand and Receptor: The 3D structure of this compound is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues are then analyzed. mdpi.com
For example, a docking study of a similar pyrrolo[3,2-c]pyridine derivative against tubulin identified key hydrogen bond interactions with residues like Thrα179 and Asnβ349. nih.gov Similarly, for this compound, the hydroxyl group and the nitrogen atoms of the heterocyclic core are likely to form crucial hydrogen bonds with the target protein. nih.gov
Table 1: Potential Hydrogen Bond Interactions from a Hypothetical Docking Study
| Functional Group of Ligand | Potential Interacting Residue Type in Protein |
|---|---|
| Pyrrole (B145914) N-H | Hydrogen Bond Acceptor (e.g., Asp, Glu) |
| Pyridine Nitrogen | Hydrogen Bond Donor (e.g., Ser, Thr, Tyr) |
Structure-Based Ligand Design Principles
The insights gained from molecular docking fuel structure-based ligand design. If initial docking studies reveal promising interactions, the structure of this compound can be computationally modified to enhance its binding affinity and selectivity. For instance, if a nearby pocket in the binding site is identified, the molecule could be functionalized with a group that can occupy that pocket and form additional favorable interactions. This iterative process of design, docking, and analysis is a cornerstone of modern drug discovery. nih.govnih.gov
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov For this compound, theoretical predictions of NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis) can be performed.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra helps in the structural elucidation and assignment of signals.
IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. nih.gov For instance, the characteristic frequencies for the O-H stretch, C=O stretch (in the tautomeric keto form), and N-H stretch can be predicted and compared with experimental IR data. ubc.ca
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's photophysical properties. nih.gov
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (O-H proton) | δ 9.5 ppm | δ 9.8 ppm |
| ¹³C NMR (C-OH carbon) | δ 155 ppm | δ 158 ppm |
| IR (O-H stretch) | 3300 cm⁻¹ | 3350 cm⁻¹ |
Discrepancies between predicted and experimental data can often be resolved by refining the computational model, for example, by including solvent effects.
Theoretical Analysis of Tautomerization Processes
The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism. This compound can potentially exist in equilibrium with its keto tautomer, 1-Methyl-1,7-dihydro-pyrrolo[3,2-b]pyridin-6-one. Theoretical calculations are invaluable for studying the thermodynamics and kinetics of such tautomeric processes. ubc.ca
By calculating the relative energies of the two tautomers, computational methods can predict which form is more stable. researchgate.net Furthermore, the transition state connecting the two tautomers can be located, and the activation energy for the tautomerization can be calculated. researchgate.net These calculations can also be performed in the presence of solvent molecules to understand how the environment influences the tautomeric equilibrium. Studies on similar pyridinethione systems have shown that the thione form is often dominant, and this can be confirmed through computational analysis of the relative energies of the tautomers. ubc.ca The study of tautomerism is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties.
Molecular Interactions and Biochemical Pathway Modulation in Vitro and in Silico
Exploration of Molecular Targets and Ligand-Binding Profiles
Research into the 1H-pyrrolo[3,2-b]pyridine core structure has identified its potential to interact with several key biological targets, including kinases, enzymes, and receptors. The specific nature of these interactions is highly dependent on the substitution pattern around the central heterocyclic scaffold.
Kinase Inhibition Mechanisms (e.g., Fibroblast Growth Factor Receptors (FGFRs), c-Met, CDK2)
There is no specific published data detailing the inhibitory activity of 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol against Fibroblast Growth Factor Receptors (FGFRs) or Cyclin-Dependent Kinase 2 (CDK2).
However, research on related compounds suggests the 1H-pyrrolo[3,2-b]pyridine scaffold has potential as a kinase inhibitor. For instance, 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid , an analogue of the parent compound, has been cited as a novel inhibitor of c-Met kinase usbio.net. This indicates that the core structure can be adapted to target the ATP-binding site of kinases like c-Met, although the specific interactions and inhibition mechanisms for the N-methylated, 6-hydroxy variant remain uncharacterized.
Enzyme Modulation and Inhibition Kinetics (e.g., GlcN-6-P synthase, Human Neutrophil Elastase, Nitrile Reductase queF)
No literature is available describing the modulation of GlcN-6-P synthase, Human Neutrophil Elastase, or Nitrile Reductase queF by this compound.
However, studies on related structures highlight the scaffold's capacity for enzyme inhibition. A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC). nih.gov Within this series, the 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1c ) was identified as a potent ACC1 inhibitor. nih.gov The research initiated from a lead compound and explored the structure-activity relationships, revealing that specific hydrogen bond donors and acceptors on the carboxamide side chain were crucial for inhibitory potency against ACC1. nih.gov
Receptor Binding and Modulation Studies
The 1H-pyrrolo[3,2-b]pyridine core is a key feature in a series of selective GluN2B negative allosteric modulators (NAMs). nih.govacs.orgnih.gov The N-methyl-D-aspartate (NMDA) receptor subunit GluN2B is a significant target in the central nervous system. A high-throughput screening campaign identified the 1H-pyrrolo[3,2-b]pyridine scaffold as a viable core for developing such modulators. nih.gov
In these studies, compounds were designed with a 6-aryl substituent (specifically 4-fluoro-3-methylphenyl) and various groups at the N-1 position of the pyrrole (B145914) ring. nih.gov These derivatives were found to have good to very good binding affinities for the GluN2B receptor, with several examples exhibiting rat Ki values below 100 nM. nih.gov The goal of these studies was to develop brain-penetrant compounds that could engage the GluN2B receptor in vivo, with several optimized compounds achieving over 75% receptor occupancy after oral administration in rats. nih.govcofc.edu
Structure-Activity Relationship (SAR) Development from In Vitro Studies
SAR studies on the 1H-pyrrolo[3,2-b]pyridine scaffold have been crucial in optimizing potency and selectivity for various biological targets.
Impact of Substituent Variation on Molecular Interactions and Potency
Systematic modification of the 1H-pyrrolo[3,2-b]pyridine core has yielded detailed SAR insights.
In the development of GluN2B NAMs, the substituent at the N-1 position was a primary focus of optimization. nih.gov Starting from a lead compound with a cyclopropyl (B3062369) amide, researchers explored various amide-containing groups to improve properties. It was found that amides derived from smaller cyclic amines, such as azetidine (B1206935) and pyrrolidine, generally resulted in better human IC50 and rat Ki values compared to those with larger rings like piperidine. nih.gov These modifications were aimed at improving metabolic stability and reducing potential for efflux by transporter proteins. nih.gov
| Compound | N-1 Substituent | Human GluN2B IC50 (nM) | Rat GluN2B Ki (nM) |
|---|---|---|---|
| 5 | Azetidine-1-carbonyl | 31 | 14 |
| 6 | Piperidine-1-carbonyl | 63 | 110 |
| 7 | Pyrrolidine-1-carbonyl | 36 | 22 |
| 8 | 3-Methoxyazetidine-1-carbonyl | 42 | 33 |
| 9 | Dimethylaminocarbonyl | 47 | 88 |
Similarly, in the ACC inhibitor series, modifications at the N-1 position of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold were explored. nih.gov This led to the discovery that a 1-isopropyl group provided a promising balance of potent ACC1 inhibition and favorable pharmacokinetic properties, ultimately leading to a compound that demonstrated in vivo efficacy. nih.gov
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a key strategy in drug design. dovepress.com For the 1H-pyrrolo[3,2-b]pyridine scaffold, lead optimization has been guided by systematic SAR and the strategic adjustment of physicochemical properties.
In the GluN2B NAM program, lead optimization efforts focused on several key areas:
Improving Metabolic Stability: Initial hits often suffered from high turnover in human and rat liver microsomes. The N-1 substituent was systematically varied to mitigate this, with the dimethylamide group being chosen for follow-up studies due to its favorable balance of potency and metabolic stability compared to other analogues. nih.gov
Increasing Brain Penetration: A primary goal was to develop CNS-active compounds. The core was changed from an initial hit containing a cyclic urea (B33335) to the 1H-pyrrolo[3,2-b]pyridine scaffold specifically to enhance solubility and potential brain penetration. nih.gov
For the ACC inhibitor series, optimization addressed issues with the initial lead compound, including its physicochemical and pharmacokinetic properties. nih.gov By exploring the 1H-pyrrolo[3,2-b]pyridine core and its substituents, researchers were able to develop a novel derivative with potent enzymatic and cellular activity, as well as good oral bioavailability. nih.gov These examples underscore a classic lead optimization strategy where an initial hit is refined through iterative chemical synthesis and biological testing to achieve a profile suitable for in vivo studies.
Mechanistic Investigations of Cellular Pathways (In Vitro Models)
Preliminary research into the biological activity of compounds structurally related to this compound has provided a foundational understanding of how this class of molecules may interact with cellular machinery. These studies, primarily conducted on analogous pyrrolopyridine scaffolds, offer insights into potential mechanisms of action that may be relevant to the title compound.
Modulation of Cell Proliferation and Apoptosis Signaling in Cultured Cell Lines
While direct studies on this compound are not extensively available in public literature, research on closely related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives has demonstrated significant effects on cancer cell proliferation and survival. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including HeLa, SGC-7901, and MCF-7. nih.govsemanticscholar.org These effects are often attributed to the inhibition of critical cellular targets like tubulin. nih.govsemanticscholar.org
Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), leading to the inhibition of proliferation and the induction of apoptosis in cancer cells. rsc.orgnih.gov Another study highlighted a different set of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, which also resulted in strong cell inhibition. nih.gov The antiproliferative activity of various pyrrolo[3,2-c]pyridine derivatives has been documented against a panel of ovarian, prostate, and breast cancer cell lines. nih.gov
These findings from related compounds suggest that the this compound scaffold could potentially serve as a basis for developing agents that modulate cell proliferation and apoptosis, although specific experimental data for this compound is required for confirmation.
Table 1: Antiproliferative Activity of Related Pyrrolopyridine Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivatives | HeLa, SGC-7901, MCF-7 | G2/M phase arrest, apoptosis | nih.govsemanticscholar.org |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 4T1 (breast cancer) | Inhibition of proliferation, apoptosis induction | rsc.orgnih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | MKN-45, EBC-1 | Strong cell inhibition | nih.gov |
Inhibition of Cellular Migration and Invasion Processes
The metastatic cascade, involving cell migration and invasion, is a critical aspect of cancer progression. Research into compounds structurally similar to this compound has revealed potential inhibitory effects on these processes. Specifically, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. rsc.orgnih.gov This suggests that the core pyrrolopyridine structure may interfere with the complex signaling networks that govern cell motility.
While the precise mechanisms for this inhibition by pyrrolopyridine derivatives are still under investigation, studies on other heterocyclic compounds provide clues. For example, some quinazolinone derivatives have been found to suppress cell migration and invasion by down-regulating signaling pathways such as MAPK and AKT, and by reducing the activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. Although not directly related to the this compound scaffold, these findings highlight potential pathways that could be modulated by such compounds.
Interrogation of Biological Systems via Fluorescent Probes Derived from the Scaffold
The development of fluorescent probes is a powerful strategy for visualizing and understanding biological processes at the cellular and subcellular levels. While there is no specific report on fluorescent probes derived directly from the this compound scaffold, the broader field of small-molecule fluorescent probes offers a template for how such tools could be developed. nih.gov
The general principle involves designing molecules that exhibit changes in their fluorescent properties upon interacting with a specific biological target or in response to changes in the cellular microenvironment. For instance, fluorescent probes have been engineered to target specific organelles like lysosomes and mitochondria, often by modifying a core scaffold to enhance cell permeability and target accumulation. The design of such probes is a modular process, allowing for the fine-tuning of their photophysical and biological properties. The development of probes from novel scaffolds is an active area of research aimed at expanding the toolkit for biological imaging.
Role As a Privileged Scaffold in Advanced Chemical Biology and Drug Discovery Research
Design and Synthesis of Novel Chemical Probes and Biological Tools
The pyrrolopyridine scaffold is an excellent foundation for the creation of chemical probes and biological tools due to its synthetic tractability and favorable photophysical properties in some derivatives. The design of these tools often involves introducing functional groups or reporter tags onto the core structure without disrupting its crucial binding interactions.
Synthetic strategies for the pyrrolopyridine skeleton are well-established, allowing for systematic modification and the introduction of diverse substituents. A common approach involves the construction of the fused ring system from substituted pyridine (B92270) or pyrrole (B145914) precursors. For instance, one synthetic pathway to a related scaffold, the pyrrolo[3,2-c]pyridines, starts with 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine), which undergoes treatment with an oxidizing agent like m-chloroperoxybenzoic acid, followed by heating with phosphorus oxychloride to yield a chloro-substituted intermediate. This intermediate can then undergo ring rearrangement upon fusion with an appropriate aniline (B41778) derivative, providing a versatile route to various analogs. nih.gov Another strategy for building 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the core scaffold with various aldehydes in the presence of a base to introduce substituents at specific positions. nih.gov
Furthermore, the development of fluorescent probes based on related scaffolds highlights the potential in this area. For example, derivatives of pyrrolo[3,2-b]pyrroles have been synthesized and shown to exhibit strong absorption and efficient fluorescence in the orange to deep-red spectrum, with quantum yields reaching up to 0.90. rsc.org These properties are highly desirable for biological imaging and high-throughput screening. The synthesis of these complex structures demonstrates that the core scaffold can be extensively modified to produce molecules with specific photophysical characteristics, a key requirement for advanced chemical probes. rsc.org
Development of 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol-Derived Scaffolds for Compound Library Generation
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of molecules to identify hits against a biological target. The pyrrolopyridine scaffold is exceptionally well-suited for library synthesis due to the existence of multiple reaction sites that allow for the introduction of chemical diversity.
Medicinal chemists have successfully generated extensive libraries based on the pyrrolopyridine core and its isomers. For example, a series of thirty-eight pyrrolo[2,3-b]pyridine derivatives was synthesized to explore inhibitors of the V600E mutant of the B-RAF kinase. nih.gov Similarly, a library of thirty-two novel pyrrolo[2,3-b]pyridine analogues was created and evaluated for cytotoxic activity against various cancer cell lines. researchgate.net In another instance, researchers developed a series of eighteen pyrrolo[3,2-c]pyridine derivatives to probe for inhibitory activity against FMS kinase. nih.gov
Key chemical reactions are employed to build these libraries. The Suzuki cross-coupling reaction is frequently used to attach various aryl or heteroaryl groups to a halogenated pyrrolopyridine core, creating diverse biaryl structures. nih.govmdpi.com The Buchwald-Hartwig amination is another powerful tool for installing a wide range of amine-containing substituents. mdpi.com These robust and high-yielding reactions are amenable to parallel synthesis, facilitating the rapid generation of large numbers of distinct compounds from a common intermediate, a hallmark of effective library generation.
Strategies for Lead Compound Identification and Optimization in Non-Clinical Settings
Once a "hit" compound is identified from a library screen, it undergoes a rigorous process of lead identification and optimization to improve its potency, selectivity, and drug-like properties. Research on pyrrolopyridine scaffolds provides numerous examples of these strategies in action.
Structure-Activity Relationship (SAR) Studies: SAR is a fundamental approach where the biological activity of a series of related compounds is systematically correlated with their chemical structures. For 1H-pyrrolo[2,3-b]pyridine-based inhibitors of Polo-like kinase 4 (PLK4), SAR studies revealed that a 5-methylenethiazolidine-2,4-dione group was critical for kinase selectivity. koreascience.kr Further optimization showed that replacing this group with 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity towards PLK4, likely through enhanced hydrogen bonding. koreascience.kr
Structure-Based Drug Design: This strategy uses high-resolution structural information of the target protein, often from X-ray crystallography, to guide the design of more potent and selective inhibitors. Researchers designed a novel pyrrolo[2,3-b]pyridine-based inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) by retaining the core scaffold to maintain key hydrogen bonds with the kinase hinge region (ASP-133 and VAL-135). nih.gov Molecular docking studies predicted that the designed compound, S01, would fit well into the ATP-binding pocket, which was later confirmed by its potent inhibitory activity. nih.gov Similarly, a new class of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors was designed by creating a hybrid molecule that combined the pyrrolo[2,3-b]pyridine skeleton of one known inhibitor (Pexidartinib) with a fragment from another (BLZ945). acs.org
Lead Optimization and Potency Improvement: Optimization often focuses on enhancing a compound's inhibitory concentration (IC₅₀). In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, optimization of an initial 1H-pyrrolo[2,3-b]pyridine lead compound led to the discovery of compound 4h . nih.gov This new analog exhibited an IC₅₀ of 7 nM against FGFR1, representing a nearly 300-fold improvement in potency. nih.gov In a separate study, optimization of a pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor led to compound 1r , which was 3.2 times more potent than the original lead compound. nih.gov
The table below summarizes the optimization of several lead compounds based on pyrrolopyridine scaffolds against various kinase targets.
| Scaffold | Target | Lead Compound | Optimized Compound | Lead IC₅₀ | Optimized IC₅₀ | Fold Improvement | Ref |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | KIST101029 | 1r | 96 nM | 30 nM | 3.2 | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | Compound 1 | 4h | ~2100 nM | 7 nM | ~300 | nih.gov |
| Pyrrolo[2,3-b]pyridine | V600E B-RAF | - | 35 | - | 0.080 µM | - | nih.gov |
| Pyrrolo[2,3-b]pyridine | GSK-3β | B10 | S01 | 66 nM | 0.35 nM | ~188 | nih.gov |
These examples underscore the power of the pyrrolopyridine scaffold as a template for iterative design and optimization, leading to highly potent lead candidates in a non-clinical setting.
Future Directions in Pyrrolo[3,2-b]pyridine-Based Chemical Biology and Scaffold Exploitation
The versatility of the pyrrolopyridine scaffold ensures its continued prominence in future chemical biology and drug discovery research. Several promising directions are emerging based on current successes.
One major avenue is the expansion of therapeutic targets beyond the well-explored domain of protein kinases. While the scaffold is an excellent kinase hinge-binder, its structural features are also suitable for targeting other enzyme families and receptors. wikipedia.orgnih.gov Early research has already shown the potential of pyrrolopyridine derivatives in targeting neuroinflammation and neurodegeneration, with compounds being developed as GSK-3β inhibitors for Alzheimer's disease. nih.gov There is also emerging evidence of activity against infectious agents, with some pyrrolo[3,2-b]pyridine derivatives showing activity against resistant strains of E. coli, opening up avenues for new antibacterial agents. nih.gov
Another future direction lies in the development of next-generation chemical tools. The synthesis of pyrrolo[3,2-b]pyrroles with deep-red fluorescence and high quantum yields points toward the creation of sophisticated probes for live-cell imaging and other advanced biological applications. rsc.org Such tools could be used to track biological processes in real-time or to visualize the distribution of a specific target protein within a cell.
Furthermore, the application of pyrrolopyridine-based inhibitors in the context of personalized medicine is a rapidly growing field. The demonstrated efficacy of a CSF-1R inhibitor against patient-derived colorectal cancer organoids suggests that these compounds could be tailored to the specific genetic makeup of a patient's tumor. acs.org This approach moves beyond one-size-fits-all treatments and towards more precise and effective therapies.
Finally, continued exploration of the chemical space around the this compound scaffold and its isomers using novel synthetic methods and computational design will undoubtedly uncover new biological activities and lead to the development of innovative probes and therapeutic candidates for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, and how can intermediates be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, methylation of the hydroxyl group in 1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1015609-35-4) using methyl iodide under basic conditions is a plausible route . Validate intermediates using LC-MS and H/C NMR spectroscopy, as demonstrated for analogous pyrrolopyridine derivatives (e.g., δ 7.14 ppm for aromatic protons in related structures) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- LogP : Estimate experimentally via reversed-phase HPLC or computationally using XLogP3 (predicted ~1.2 for the non-methylated analog) .
- Solubility : Test in DMSO, water, and ethanol using UV-Vis spectroscopy. Note that methylation may reduce aqueous solubility compared to the hydroxylated parent compound .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for pyrrolopyridine derivatives?
- Methodology :
- NMR : Use deuterated DMSO to resolve tautomeric ambiguities (e.g., hydroxyl vs. keto forms). For example, in 1H-pyrrolo[3,2-b]pyridin-6-ol, the hydroxyl proton appears as a broad singlet at δ ~10 ppm .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish between isobaric fragments. For example, ESI-MS m/z 309.9 was used to confirm a trifluoromethyl-substituted analog .
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction, as applied to related morpholine-pyrrolidine hybrids .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Methodology :
- Directed C-H Activation : Use Pd(OAc)/ligand systems to functionalize the C3 position, leveraging the electron-rich pyrrole ring.
- Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct reactivity, as shown in furopyridine derivatives .
- Boronates : Introduce pinacol boronate groups at C5 for Suzuki-Miyaura couplings, following protocols for pyrazolo[1,5-a]pyrimidine analogs .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
